molecular formula C19H18O6 B3002351 6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one CAS No. 313648-83-8

6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

Cat. No.: B3002351
CAS No.: 313648-83-8
M. Wt: 342.347
InChI Key: OQOLRPZBTPOERH-UHFFFAOYSA-N
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Description

“6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” is a complex organic compound that belongs to the isobenzofuranone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy groups and a phenyl ring suggests that this compound might exhibit interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isobenzofuranone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the phenyl ring: This step might involve Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize product formation.

Chemical Reactions Analysis

Types of Reactions

“6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” would involve its interaction with specific molecular targets. This might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Pathway Involvement: Participation in biochemical pathways that lead to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxyisobenzofuran-1(3H)-one: Lacks the phenyl ring and oxoethyl group.

    3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one: Lacks the methoxy groups on the isobenzofuranone core.

Uniqueness

The unique combination of methoxy groups, phenyl ring, and oxoethyl group in “6,7-dimethoxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)isobenzofuran-1(3H)-one” might confer distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

6,7-dimethoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-22-12-6-4-11(5-7-12)14(20)10-16-13-8-9-15(23-2)18(24-3)17(13)19(21)25-16/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOLRPZBTPOERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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